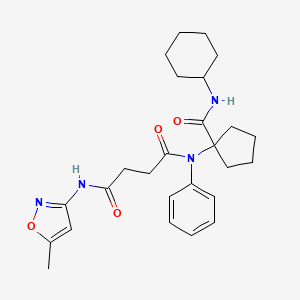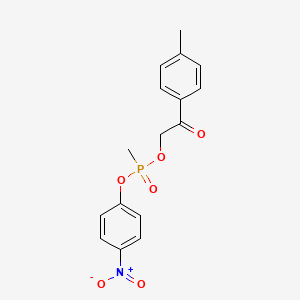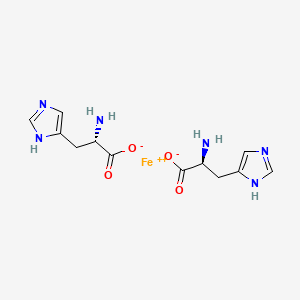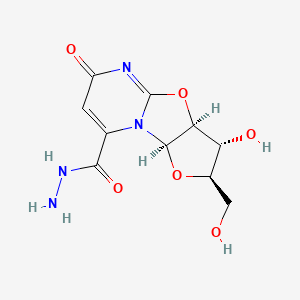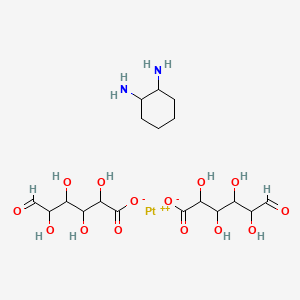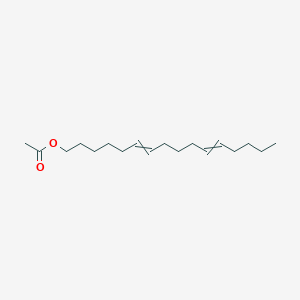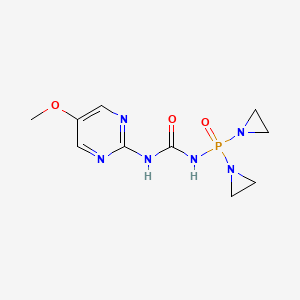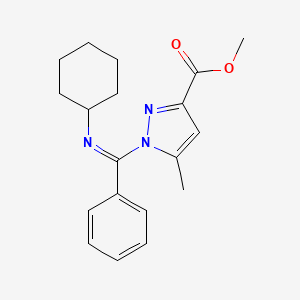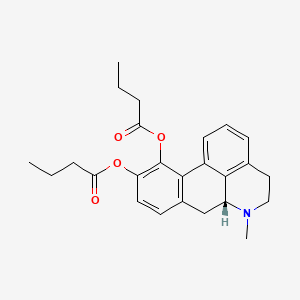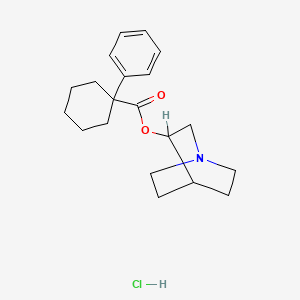![molecular formula C22H15ClN4O5S B1222009 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1222009.png)
2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester is a member of pyrazoles and a ring assembly.
Applications De Recherche Scientifique
1. Heterocyclic Compounds Synthesis
The reactivity and structural uniqueness of certain pyrazoline derivatives, like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP), have been leveraged as building blocks in the synthesis of various heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, and diverse spiropyrroles, indicating the potential use of similar structures, including 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester, in the synthesis of a wide range of heterocycles and dyes (Gomaa & Ali, 2020).
2. Study of Thiophene Analogs
Thiophene analogs of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated, signifying the importance of thiophene structures in researching potential carcinogenicity and the chemistry of aromatic organic carcinogens. This points towards the relevance of compounds like 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester in the study and synthesis of biologically active molecules (Ashby et al., 1978).
3. Synthesis of Anticancer Agents
Derivatives of cinnamic acid, which have structural similarities to the pyrazolecarboxylic acid esters, have been extensively researched for their anticancer properties. The 3-phenyl acrylic acid functionality in cinnamic acids, similar to the phenyl group in 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid, offers multiple reactive sites, indicating the potential of such structures in synthesizing anticancer agents (De, Baltas, & Bedos-Belval, 2011).
4. Pyrazole Heterocycles in Medicinal Chemistry
Pyrazole heterocycles, integral in the structure of 2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester, are recognized for their broad spectrum of biological activities, including anticancer, analgesic, and anti-inflammatory properties. This suggests the potential application of such compounds in medicinal chemistry and drug design (Dar & Shamsuzzaman, 2015).
5. Applications in Inflammation and Cancer Therapy
Certain derivatives of caffeic acid, structurally related to pyrazolecarboxylic acid esters, have been reviewed for their therapeutic applications in inflammation and cancer. The study highlights the potential molecular targets and suggests the importance of further clinical studies, indicating the relevance of similar compounds for therapeutic use (Murtaza et al., 2014).
Propriétés
Nom du produit |
2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(4-chloro-3-nitroanilino)-2-oxoethyl] ester |
|---|---|
Formule moléculaire |
C22H15ClN4O5S |
Poids moléculaire |
482.9 g/mol |
Nom IUPAC |
[2-(4-chloro-3-nitroanilino)-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C22H15ClN4O5S/c23-16-9-8-14(11-18(16)27(30)31)24-21(28)13-32-22(29)19-12-17(20-7-4-10-33-20)25-26(19)15-5-2-1-3-6-15/h1-12H,13H2,(H,24,28) |
Clé InChI |
LLXMFGUPTWJCFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)OCC(=O)NC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



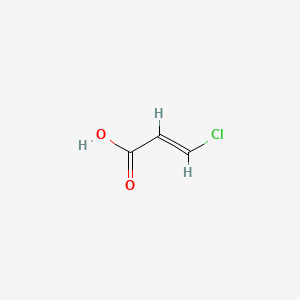
![2-methoxy-N-methyl-N-[5-(2-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1221929.png)
![1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)
